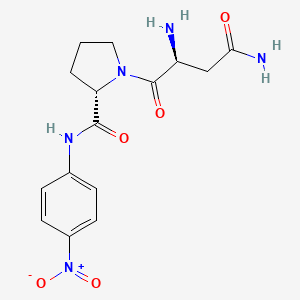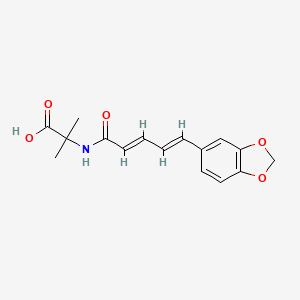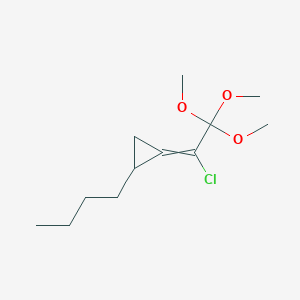
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one is a chemical compound known for its unique structure and properties This compound belongs to the class of phenoxaphosphinins, which are characterized by a phosphorus atom integrated into a phenoxazine-like structure
Métodos De Preparación
The synthesis of 1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one involves several steps, typically starting with the preparation of the phenoxaphosphinin core
Synthetic Routes: The phenoxaphosphinin core can be synthesized through a series of condensation reactions involving appropriate starting materials. The chlorination step is often carried out using reagents like thionyl chloride or phosphorus pentachloride.
Reaction Conditions: The hydroxylation and methylation steps require controlled conditions to ensure selective substitution. Common reagents include sodium hydroxide for hydroxylation and methyl iodide for methylation.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Reactions often require specific solvents, temperatures, and catalysts to achieve desired products. For example, substitution reactions may use polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium.
Aplicaciones Científicas De Investigación
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in oxidative stress or inflammation, through its reactive functional groups.
Comparación Con Compuestos Similares
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one can be compared with other phenoxaphosphinin derivatives:
Similar Compounds: Examples include 1-Bromo-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one and 1-Fluoro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one.
Propiedades
Número CAS |
89869-19-2 |
|---|---|
Fórmula molecular |
C13H10ClO3P |
Peso molecular |
280.64 g/mol |
Nombre IUPAC |
1-chloro-10-hydroxy-8-methylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C13H10ClO3P/c1-8-5-6-10-12(7-8)18(15,16)13-9(14)3-2-4-11(13)17-10/h2-7H,1H3,(H,15,16) |
Clave InChI |
RNJHTYXHJOLUTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(P2(=O)O)C(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)


![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)
![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)
![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
![1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene](/img/structure/B14372003.png)




